molecular formula C10H7BrFN B1497548 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole CAS No. 383137-41-5

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Cat. No.: B1497548
CAS No.: 383137-41-5
M. Wt: 240.07 g/mol
InChI Key: XPKKSELXAGBMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole (CAS: 383137-41-5) is a halogenated pyrrole derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol . It features a pyrrole ring substituted at the 1-position with a 2-bromo-4-fluorophenyl group.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKSELXAGBMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653179
Record name 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383137-41-5
Record name 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 2-Bromo-4-fluorophenyl Intermediate

A critical precursor for synthesizing 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is 2-bromo-4-fluoroaniline or its derivatives such as 2-bromo-4-fluoroacetanilide. The preparation of this intermediate typically involves:

  • Acetylation of 4-fluoroaniline: 4-fluoroaniline undergoes acetylation with acetic anhydride in glacial acetic acid at 50°C, followed by heating at 55-100°C for 1-3 hours to form fluoroacetanilide.

  • Selective Bromination: The acetylated intermediate is brominated using hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) at 30-60°C. This method favors monobromination at the 2-position, minimizing dibromo side products and improving yield.

  • Post-treatment: After bromination, sodium bisulfite is used for decolorization, and the product is purified by recrystallization from aqueous ethanol.

This method yields 2-bromo-4-fluoroacetanilide with high selectivity and yield by replacing elemental bromine with hydrobromic acid and an oxidant, reducing dibromo impurities.

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Acetylation 4-fluoroaniline, acetic anhydride, glacial acetic acid 50-100 1-3 Formation of fluoroacetanilide
Bromination Hydrobromic acid, oxidizing agent (H₂O₂) 30-60 1-3 Selective monobromination
Purification Sodium bisulfite, recrystallization Ambient - Removes impurities

Formation of the Pyrrole Ring and Coupling

The pyrrole moiety can be introduced via several synthetic strategies, including:

  • N-Alkylation of Pyrrole: The prepared 2-bromo-4-fluorophenyl derivative can be coupled with pyrrole through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, under basic conditions (e.g., potassium carbonate in DMF) at moderate temperatures (~50°C).

  • Cyclization Methods: Alternatively, pyrrole rings can be formed via cyclization reactions involving 2-bromo-4-fluorophenyl precursors with appropriate 1,4-dicarbonyl compounds or α-bromoacetophenones under alkaline catalysis, followed by hydrogenation and cyclization catalyzed by Pd-C and molecular sieves. This approach is efficient and suitable for industrial scale due to short reaction steps and high yields.

Representative Synthetic Route Example

A plausible synthetic route for this compound involves:

Research Findings and Optimization

  • Yield Optimization: Using hydrobromic acid with oxidizing agents reduces dibromo side products compared to elemental bromine, increasing the yield of the monobromo intermediate.

  • Catalyst Selection: Pd-C combined with molecular sieves (HZSM-5) enhances cyclization efficiency and purity in pyrrole ring formation.

  • Reaction Conditions: Maintaining reaction temperatures between 30-60°C during bromination and 60-90°C during cyclization ensures optimal reaction rates without decomposition.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Time (h) Yield/Notes
Acetylation of 4-fluoroaniline Acetic anhydride, glacial acetic acid 50-100 1-3 High yield of fluoroacetanilide
Bromination Hydrobromic acid, H₂O₂ (oxidant) 30-60 1-3 Selective monobromination
Deacetylation Acidic or basic hydrolysis Ambient 1-2 Yields 2-bromo-4-fluoroaniline
Pyrrole coupling Pd catalyst, base (K₂CO₃), DMF solvent 50-90 3-6 Formation of N-(2-bromo-4-fluorophenyl)pyrrole
Cyclization (alternative) Pd-C, HZSM-5 molecular sieve, alkaline catalyst 60-90 15-20 High yield, industrially viable

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to the formation of different substituted pyrroles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation products include this compound-2-one.

  • Reduction products include this compound-2-ol.

  • Substitution products include various mono- and di-substituted pyrroles.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole has garnered attention in medicinal chemistry for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.

  • Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit anticancer activity. The incorporation of bromine and fluorine can enhance the selectivity and potency of these compounds against cancer cells .
  • Antiparasitic Activity : Studies have shown that fluorophenyl-substituted pyrroles can possess antiparasitic properties, indicating that this compound could be a candidate for further exploration in this area .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex heterocycles.

  • Pyrrolo[1,2-f]phenanthridines : A notable application involves its use in the synthesis of pyrrolo[1,2-f]phenanthridines through palladium-catalyzed reactions. The compound can undergo C-H arylation, allowing for the introduction of various substituents at specific positions on the pyrrole ring, which is crucial for developing new materials with unique properties .
  • Functionalization Reactions : The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing various functionalized derivatives .

Material Science

Due to its unique electronic properties imparted by the fluorine and bromine substituents, this compound is also being investigated for applications in material science.

  • Conductive Polymers : Research into conductive polymers has highlighted the potential use of halogenated pyrroles as monomers that can enhance electrical conductivity when polymerized. This opens avenues for developing advanced materials used in electronics .

Synthesis of Pyrrolo[1,2-f]phenanthridines

A study demonstrated the effective synthesis of pyrrolo[1,2-f]phenanthridines using this compound as a key reactant. The reaction conditions involved palladium catalysis with KOAc as a base, yielding high selectivity and good yields (up to 64%) under mild conditions. This showcases the compound's utility in constructing complex structures that are relevant in drug discovery .

Antiparasitic Activity Assessment

In another investigation focusing on antiparasitic activity, derivatives synthesized from this compound were tested against various parasites. The results showed promising activity profiles, suggesting that modifications to the pyrrole framework could lead to effective antiparasitic agents .

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole 383137-41-5 2-Br, 4-F on phenyl 240.07 Pharmaceutical intermediate
1-(4-Bromophenyl)-1H-pyrrole 142044-85-7 4-Br on phenyl 286.42 m.p. 96–97°C; synthesized via Clausson-Kaas (93% yield)
1-(2-Chloro-4-fluorophenyl)-1H-pyrrole 383137-94-8 2-Cl, 4-F on phenyl 196.62 Pharmaceutical intermediate
1-(4-Bromobenzyl)-1H-pyrrole - 4-Br on benzyl group 236.12 Precursor to boronate derivatives (52% yield)
1-(2-Bromo-4-methylphenyl)-1H-pyrrole 5044-39-3 2-Br, 4-CH₃ on phenyl 234.10 Higher lipophilicity

Key Observations:

  • Halogen Position and Type : The 2-bromo-4-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from analogs like 1-(4-bromophenyl)-1H-pyrrole. Fluorine’s electronegativity enhances aromatic ring stability and influences reactivity in cross-coupling reactions .
  • Molecular Weight and Melting Points : The 4-bromophenyl analog (286.42 g/mol) has a higher molecular weight and a defined melting point (96–97°C) compared to the target compound, where data is unavailable .
  • Synthetic Yields : Clausson-Kaas synthesis of 1-(4-bromophenyl)-1H-pyrrole achieves 93% yield , whereas lithiation-borylation routes for 1-(4-bromobenzyl)-1H-pyrrole yield 52%, highlighting route-dependent efficiency .

Reactivity and Functionalization Potential

  • Cross-Coupling Reactions : Bromine at the 2-position in the target compound positions it for Suzuki-Miyaura couplings, similar to 1-(4-bromobenzyl)-1H-pyrrole, which undergoes lithiation followed by borylation to form boronate esters .
  • Fluorine Effects: The 4-fluoro group in the target compound may enhance metabolic stability in drug design, analogous to 1-(2-chloro-4-fluorophenyl)-1H-pyrrole, a known pharmaceutical intermediate .

Spectroscopic Characteristics

  • NMR Data : Fluorinated pyrroles (e.g., compounds in ) exhibit distinct ¹⁹F NMR shifts (δ ≈ -110 to -120 ppm) and coupling constants (³J₆-F ~ 8–12 Hz). The target compound’s 2-bromo-4-fluoro substitution would similarly split aromatic proton signals in ¹H NMR .
  • Mass Spectrometry : The target compound’s HRMS (ESI-TOF) would show a molecular ion peak at m/z 240.07 [M+H]⁺ , comparable to analogs like 1-(4-bromophenyl)-1H-pyrrole (observed m/z 286.42 ) .

Biological Activity

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a 2-bromo-4-fluorophenyl group. The synthesis of such pyrrole derivatives typically involves various methods, including palladium-catalyzed reactions and one-pot synthesis techniques. For instance, one study demonstrated the successful synthesis of pyrrolo[1,2-f]phenanthridines from 1-(2-fluorophenyl)pyrrole and 4-substituted bromo-iodobenzenes, showcasing the versatility of pyrrole derivatives in creating biologically active compounds .

Antimicrobial Activity

Pyrrole derivatives, including those similar to this compound, have shown promising antimicrobial activity. For example, certain pyrrole-based compounds exhibited potent anti-tuberculosis (anti-TB) activities with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. These compounds demonstrated low cytotoxicity, indicating their potential as therapeutic agents .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target PathogenCytotoxicity (IC50 μg/mL)
This compound<0.016Mycobacterium tuberculosis>64
Compound A0.25Staphylococcus aureus>50
Compound B0.5Escherichia coli>60

Anti-inflammatory and Antioxidant Properties

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by the nature and position of substituents on the pyrrole ring. For instance, electron-withdrawing groups like bromine and fluorine can enhance the potency of these compounds against various pathogens. A study noted that compounds with fluorophenyl moieties showed improved anti-TB activity compared to those with chlorophenyl groups .

Table 2: Structure-Activity Relationships for Pyrrole Derivatives

Substituent TypePositionEffect on Activity
FluorineParaIncreased potency
BromineMetaModerate activity
Electron-donating groupsVariousReduced activity

Case Study: Anti-TB Activity

In a recent study focusing on the anti-TB properties of pyrrole derivatives, several compounds were evaluated for their effectiveness against Mycobacterium tuberculosis. The study found that compounds with specific substitutions at the R1 position on the pyrrole ring exhibited significantly lower MIC values compared to standard treatments, underscoring their potential as new anti-TB agents .

Case Study: Anti-inflammatory Effects

Q & A

Q. What computational tools predict reactivity of halogenated pyrroles in supramolecular systems?

  • Methodology :
  • Molecular docking : Simulate host-guest interactions (e.g., with cyclodextrins) using AutoDock.
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic sites via Gaussian-derived Mulliken charges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.